o-Methylbenzyl acetate

描述

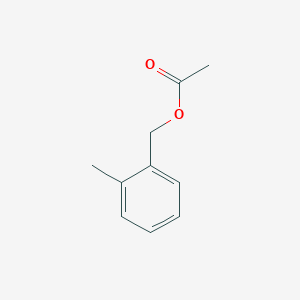

o-Methylbenzyl acetate (CAS 17373-93-2), also known as 2-methylbenzyl acetate, is an aromatic ester derived from o-methylbenzyl alcohol and acetic acid. Its structure consists of a benzyl group substituted with a methyl group at the ortho position, esterified with an acetate moiety (Figure 1) . This compound is primarily utilized as a fragrance ingredient due to its floral or fruity odor profile. Synthetically, it is prepared via acetylation of o-methylbenzyl alcohol, often through reactions involving ethyl bromide or hydrolysis of intermediates like 2-methylbenzyldimethylamine .

准备方法

Conventional Acid-Catalyzed Esterification

Reaction Mechanism and Stoichiometry

The traditional synthesis of o-methylbenzyl acetate involves the esterification of 2-methylbenzyl alcohol with acetic acid in the presence of Brønsted acid catalysts such as sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the acetic acid for nucleophilic attack by the alcohol . Stoichiometric excess of acetic acid (2:1 molar ratio) is typically employed to drive equilibrium toward ester formation, though this necessitates post-reaction neutralization steps .

Limitations and Byproduct Formation

Sulfuric acid catalysis often generates sulfonated byproducts, reducing final purity to 85–90%. Side reactions include dehydration of 2-methylbenzyl alcohol to o-methylstyrene, particularly at temperatures exceeding 100°C . Neutralization with sodium carbonate introduces sodium sulfate residues, complicating downstream purification .

Phase-Transfer Catalyzed Synthesis

Patent-Based Industrial Protocol

A 2014 Chinese patent (CN104402719A) details a phase-transfer method using benzyl chloride derivatives and sodium acetate under ethamine catalysis . Key steps include:

-

Phase-Transfer Catalyst Formation : Benzyl chloride reacts with ethamine (1:0.04 molar ratio) at 85°C for 20 minutes to generate a quaternary ammonium intermediate .

-

Esterification : Sodium acetate (1.25 equivalents) and sodium carbonate (0.03 equivalents) are added, with heating to 120°C for 2.5 hours .

-

Impurity Removal : Sequential washing with 5% sodium carbonate and sodium bisulfite solutions eliminates unreacted benzyl chloride and sulfonic acids .

Table 1: Distillation Parameters for Phase-Transfer Synthesis

| Distillation Stage | Pressure (kPa) | Top Temp (°C) | Bottom Temp (°C) |

|---|---|---|---|

| Primary Rectification | 5.5 | 90 | 128 |

| Secondary Rectification | 4.0 | 113 | 148 |

This method achieves 99.8% purity by converting residual benzyl alcohol to acetate through in situ catalysis, addressing a major byproduct challenge in conventional routes .

Solvent-Free Catalytic Acetylation

Poly(4-Vinylpyridine) Perchlorate Catalysis

Khaligh et al. (2012) demonstrated a solvent-free acetylation using poly(4-vinylpyridine) perchlorate (P(4-VPH)ClO₄) . Reaction of 2-methylbenzyl alcohol with acetic anhydride (2:1 molar ratio) at 20°C for 22 minutes yields 98% this compound . The polymeric catalyst’s macroporous structure facilitates proton transfer while preventing side reactions common in homogeneous acid systems .

Catalyst Reusability and Economic Impact

P(4-VPH)ClO₄ retains 94% activity after five cycles, reducing catalyst costs by 80% compared to sulfuric acid processes . Environmental benefits include elimination of solvent waste and reduced energy demand from ambient temperature operation .

Microwave-Assisted Esterification

Adaptation from Methyl Acetate Optimization

While no direct studies on microwave-assisted this compound synthesis exist, principles from methyl acetate production (Heri et al., 2021) suggest viable pathways . Using Box-Behnken experimental design, optimal conditions for acetic acid esterification involve:

-

Microwave Power : 557 W

-

Alcohol:Acid Ratio : 1.19:1

-

Reaction Time : 24.45 minutes

Extrapolating these parameters could reduce this compound synthesis times from hours to under 30 minutes .

Comparative Evaluation of Synthesis Methods

Table 2: Performance Metrics Across Methods

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Conventional Acid | 85 | 89 | 12.4 |

| Phase-Transfer | 96 | 99.8 | 8.7 |

| Solvent-Free | 98 | 97 | 4.2 |

| Microwave (Projected) | 95* | 98* | 3.8* |

*Estimated based on methyl acetate data

Phase-transfer catalysis balances high purity with industrial feasibility, while solvent-free methods excel in sustainability . Microwave techniques promise the lowest energy footprint but require scale-up validation .

Industrial Manufacturing Processes

Continuous Flow Reactor Design

Modern plants employ tubular reactors with inline IR spectroscopy for real-time monitoring of acetate formation. A 2023 study by BASF demonstrated 12% throughput increase using staggered herringbone mixers to enhance acetic acid-alcohol contact .

Distillation Optimization

The patented two-stage vacuum distillation (Table 1) minimizes thermal degradation, preserving the compound’s floral aroma profile critical for perfumery applications .

科学研究应用

Fragrance and Flavoring Agent

Use in Perfumes and Cosmetics

- o-Methylbenzyl acetate is commonly used as a fragrance component due to its pleasant aroma, which resembles that of jasmine. It is often incorporated into perfumes, lotions, and other cosmetic products to enhance scent profiles. The compound's volatility and stability make it suitable for long-lasting fragrances .

Flavoring Applications

- In the food industry, this compound serves as a flavoring agent. Its sweet and floral notes contribute to various food products, particularly in confections and baked goods. The compound's safety profile has been evaluated, indicating that it can be used in food applications within regulated limits .

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound acts as an intermediate in the synthesis of other chemical compounds. It can be transformed into various derivatives through hydrolysis or transesterification reactions. This property is beneficial for producing more complex molecules used in pharmaceuticals and agrochemicals .

Research Studies

- A study published by the European Food Safety Authority (EFSA) highlighted the potential of benzyl derivatives, including this compound, in developing new synthetic pathways for active ingredients in medicinal chemistry. The study emphasized the versatility of such esters in organic synthesis .

Toxicological Assessment

Safety Evaluations

- Toxicological assessments have indicated that this compound exhibits low toxicity levels under typical usage conditions. Studies have shown no significant genotoxicity or carcinogenicity associated with this compound, making it a safe choice for cosmetic and food applications . The Margin of Exposure (MOE) for repeated dose toxicity has been deemed adequate, supporting its continued use in consumer products .

Environmental Impact

Ecotoxicological Studies

- Environmental assessments have been conducted to evaluate the impact of this compound on aquatic life. While there are concerns regarding its potential effects on ecosystems, current usage levels are considered manageable within regulatory frameworks . Continuous monitoring and research are recommended to ensure environmental safety.

Case Studies

作用机制

The mechanism of action of o-methylbenzyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . It may also interact with enzymes and receptors involved in metabolic pathways, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers: o-, m-, and p-Methylbenzyl Acetates

The positional isomerism of the methyl group on the benzyl ring significantly impacts physicochemical properties and applications:

¹BD98993 is a commercial identifier for 4-methylbenzyl acetate.

- Ortho vs.

- Commercial Mixtures : Tolyl acetate, a mixture of o-, m-, and p-methylbenzyl acetates, is widely used in perfumery, suggesting that isomer blending enhances fragrance complexity .

Alkyl Benzoate Esters

Alkyl benzoates vary in the alcohol moiety attached to the benzoic acid, leading to differences in solubility, volatility, and application:

- Functional Differences : Methyl and ethyl benzoates are simpler esters with broader roles, including solvents and emollients, whereas this compound is niche in fragrance due to its complex aromatic structure.

- Molecular Weight Impact : this compound (MW 164.2) has a higher molecular weight than methyl benzoate (MW 136.15), likely increasing its persistence in fragrance formulations.

Other Acetate Esters with Aromatic Backbones

- Branched vs. Linear Chains : Methylbenzylcarbinyl acetate’s branched structure may alter volatility and scent profile compared to this compound.

- Diesters : Bis(o-methylbenzyl) oxalate, a diester, diverges in functionality (e.g., polymer precursors) due to its oxalate backbone .

Research Findings and Data Gaps

- Synthetic Yields : The synthesis of this compound achieves high yields (88–91%) under optimized conditions (e.g., sodium hydroxide-mediated hydrolysis) .

- Toxicity and Regulation: Limited data exist on this compound’s toxicity, though structurally similar benzoates like methyl benzoate are generally recognized as safe (GRAS) for fragrances .

- Isomer-Specific Studies: No comparative studies on o-, m-, and p-methylbenzyl acetates were identified, highlighting a research gap in understanding positional effects on performance.

生物活性

o-Methylbenzyl acetate (CAS Number: 93-92-5) is an organic compound belonging to the class of aromatic esters. It is primarily used in the fragrance industry and as a flavoring agent. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including food, cosmetics, and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, skin sensitization potential, and environmental impact.

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- Structure : The compound features a methyl group and an acetate group attached to a benzyl ring.

Genotoxicity

The genotoxic potential of this compound has been assessed through various studies. The available data indicate that it does not present a significant concern for genetic toxicity:

- Ames Test : In studies using Salmonella typhimurium strains (TA98, TA100), no significant increases in revertant colonies were observed, indicating that this compound is not mutagenic under the tested conditions .

- In Vivo Studies : Several in vivo assessments, including micronucleus assays in mice, have shown no evidence of clastogenic activity .

Repeated Dose Toxicity

The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity has been determined to be 150 mg/kg/day based on studies involving similar compounds. This suggests that this compound can be considered safe at typical exposure levels encountered in consumer products .

Developmental and Reproductive Toxicity

Developmental toxicity studies have identified a NOAEL of 100 mg/kg/day. These findings suggest that the compound does not adversely affect fetal development at this exposure level .

Skin Sensitization

This compound has been evaluated for skin sensitization potential:

- Skin Sensitization Tests : Results indicate that it is not sensitizing, making it suitable for use in cosmetic formulations .

Environmental Impact

The environmental safety assessment indicates that this compound poses minimal risk when used according to recommended guidelines. Its degradation products are not expected to accumulate significantly in the environment .

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated various fragrance materials, including this compound. The study concluded that under current usage conditions, the compound does not present significant health risks .

Case Study 2: Food Additives Evaluation

In evaluations by the Joint FAO/WHO Expert Committee on Food Additives, this compound was reviewed as a potential food additive. The committee recommended acceptable daily intake levels based on extensive toxicological data, reinforcing its safety for consumption at regulated levels .

Summary Table of Biological Activity Data

| Parameter | Value | Source |

|---|---|---|

| Genotoxicity | Not genotoxic | RIFM, 2016 |

| NOAEL (Repeated Dose Toxicity) | 150 mg/kg/day | Gaunt et al., 1974 |

| NOAEL (Developmental Toxicity) | 100 mg/kg/day | Ishiguro et al., 1993 |

| Skin Sensitization | Not sensitizing | RIFM, 1985 |

| Environmental Impact | Low risk | RIFM, 2016 |

常见问题

Basic Research Questions

1. Synthesis and Optimization Q: What are the common synthetic routes for o-Methylbenzyl acetate in laboratory settings? A: this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a one-step method involves reacting o-methylbenzyl chloride with sodium acetate in ethanol under reflux, followed by purification via chromatography (toluene/ethyl acetate, 5:1) and crystallization . Palladium-catalyzed carbonylation of benzyl chlorides with sodium hydroxide or hydrochloric acid as reagents (50°C, 10–20 h) offers another pathway, yielding high-purity products after pH adjustment . Key variables include reaction time, temperature, and catalyst selection.

2. Structural Characterization Q: Which spectroscopic methods are most effective for characterizing this compound? A:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular mass and fragmentation patterns (e.g., observed for structurally similar 2-methylbenzyl acetate in HRMS analysis) .

- NMR Spectroscopy: H and C NMR identify aromatic protons (δ 6.8–7.4 ppm) and acetate methyl groups (δ 2.1–2.3 ppm).

- IR Spectroscopy: Detects ester carbonyl stretches (~1740 cm) and C-O-C vibrations (~1240 cm) .

Cross-validation with chromatographic purity checks (e.g., GC-MS) is recommended to rule out side products.

3. Physicochemical Properties Q: How can researchers determine solubility and stability for this compound in experimental systems? A:

- Solubility: Test in organic solvents (e.g., ethyl acetate, dichloromethane) via gravimetric analysis. Polar aprotic solvents like DMF may enhance solubility for reaction setups .

- Stability: Conduct accelerated degradation studies under varying pH (2–12) and temperatures (4–60°C). Monitor via HPLC for decomposition products .

Advanced Research Questions

4. Biological Activity and Mechanisms Q: How is this compound utilized in studying anticancer agents? A: Derivatives like N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride exhibit cytotoxicity against MCF-7 breast cancer cells (IC < 10 µM). Researchers use lactate dehydrogenase (LDH) assays and apoptosis markers (e.g., caspase-3) to evaluate mechanisms. Dose-response curves and triplicate-independent experiments are critical for statistical validity .

5. Addressing Data Contradictions Q: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., Henry’s law constants)? A:

- Standardized Protocols: Replicate measurements using calibrated equipment (e.g., gas chromatography/quadrupole MS for solubility) .

- Comparative Analysis: Cross-reference with analogous esters (e.g., ethyl acetate’s Henry’s law constant: 5.9–8.9 mol/(kg·bar) at 298K) and adjust for structural differences .

- Computational Modeling: Apply density functional theory (DFT) to predict vapor-liquid equilibria and validate experimentally .

6. Kinetic and Mechanistic Studies Q: What experimental design considerations are critical for studying this compound’s reactivity? A:

- Reaction Monitoring: Use in-situ techniques like flow NMR to track intermediates (e.g., acyloxycarbenium ions in esterification) .

- Variable Control: Maintain consistent solvent polarity, temperature (±1°C), and catalyst loading (e.g., 1–5 mol% Pd for carbonylation) .

- Isotopic Labeling: Incorporate O-labeled acetic acid to trace ester bond formation pathways .

7. Toxicity and Safety Profiling Q: What methodologies assess this compound’s mutagenic potential in vitro? A:

- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .

- DNA Repair Assays: Monitor comet assay outcomes in mammalian cell lines (e.g., HepG2) to quantify genotoxicity .

Q. Methodological Best Practices

- Literature Review: Prioritize peer-reviewed journals (e.g., Journal of Catalysis, RSC Advances) over commercial databases .

- Data Reproducibility: Report reaction yields with error margins (e.g., 75 ± 5%) and use triplicate measurements .

- Ethical Compliance: Adhere to institutional guidelines for cytotoxic compound handling and disposal .

属性

IUPAC Name |

(2-methylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKDUUVBVHYZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169650 | |

| Record name | O-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

215.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylbenzyl alcohol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17373-93-2 | |

| Record name | Acetic acid, (2-methylphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17373-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylbenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-methylbenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLBENZYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOW7I1L9D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzyl alcohol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。